Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a dimethylamino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and dimethylamine. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative, benzyl chloroformate, dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The piperidine derivative is first reacted with benzyl chloroformate in the presence of triethylamine. Dimethylamine is then added to the reaction mixture, and the resulting product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: A photoinitiator used in polymer chemistry.
1-Benzyl-2-[(dimethylamino)methyl]-2-methyl-1-indanol: A compound with similar structural features but different applications.
Uniqueness
Benzyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential versatility in various chemical reactions. Its structure allows for diverse modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1951451-51-6 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
benzyl 2-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-17(2)11-14-15(19)9-6-10-18(14)16(20)21-12-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,12H2,1-2H3 |
InChI Key |
YIFKOGAQXMJECA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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